

C₂₈H₂₀Cl₂N₄O₃ characterization data interpretation

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Compound Focus: C₂₈H₂₀Cl₂N₄O₃

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Compound Identification & Characterization Data

The core compound is identified as **3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole**, a key intermediate. The final hybrids (coded **6a-6o**) are synthesized from it via a Cu(I)-catalyzed reaction with nitrile oxides [1].

The table below summarizes the characterization data and biological activity for the two most potent derivatives, compounds **6g** and **6m**, as reported in the study.

Property	Compound 6g	Compound 6m
General Structure	\multicolumn{2}{c}{Indole-Oxadiazole coupled Isoxazole Hybrid}	
1H-NMR, 13C-NMR, Mass Spectra	\multicolumn{2}{c}{Confirmed for all derivatives (6a-o) [1]}	
In Vitro Cytotoxicity (MCF-7)	More active than Erlotinib	More active than Erlotinib
In Vitro Cytotoxicity (MDA-MB-231)	Less active than against MCF-7	Less active than against MCF-7
EGFR Kinase Inhibition (IC ₅₀)	0.311 ± 0.05 μM	0.203 ± 0.03 μM

Property	Compound 6g	Compound 6m
Reference Standard (Erlotinib IC ₅₀)	$\{0.421 \pm 0.03 \mu\text{M} [1]\}$	$\{0.421 \pm 0.03 \mu\text{M} [1]\}$

Experimental Protocols & Troubleshooting

Here are the essential methodologies and common troubleshooting points for working with these compounds.

Synthesis & Purification Protocol

This protocol is adapted from the referenced study for the synthesis of final hybrids (6a-o) [1].

- **Step 1 - Reaction Setup:** In a suitable reaction vessel, dissolve the core oxadiazole intermediate and the appropriate nitrile oxide precursor in a dry, aprotic solvent under an inert atmosphere.
- **Step 2 - Catalysis:** Add a catalytic amount of a Cu(I) salt to the reaction mixture. The study utilizes Cu(I) to catalyze the cycloaddition between the in-situ generated nitrile oxides and the alkyne functionality on the indole ring, forming the isoxazole hybrid.
- **Step 3 - Reaction Monitoring:** Stir the mixture at the required temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Step 4 - Work-up:** Upon completion, quench the reaction and extract the product using an organic solvent. Wash the organic layer to remove catalysts and impurities.
- **Step 5 - Purification:** Purify the crude product using a suitable chromatographic technique (e.g., column chromatography) to obtain the pure hybrid compound.
- **Step 6 - Characterization:** Confirm the chemical structure of all new hybrids using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry [1].

Troubleshooting Guide (FAQs)

Q1: What should I do if my reaction yield is low?

- **A:** Ensure all reagents and solvents are anhydrous. The activity of the Cu(I) catalyst is sensitive to moisture and oxygen. Maintain a strict inert atmosphere throughout the reaction setup and execution. Check the purity of your starting materials.

Q2: How can I confirm the identity of my final compound?

- **A:** Cross-reference your NMR (both ¹H and ¹³C) and Mass Spectrometry data with the reported data for compounds 6a-o [1]. Pay close attention to the peaks corresponding to the new isoxazole ring and the connectivity to the indole-oxadiazole core.

Q3: My biological assay results are inconsistent. What could be the reason?

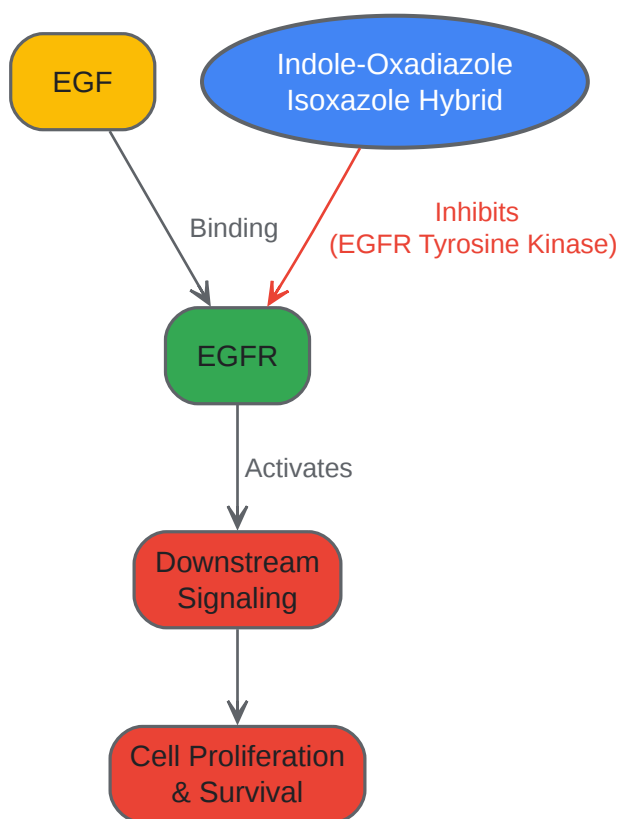
- **A:** Inconsistent results in cytotoxicity or enzymatic assays can stem from compound solubility issues. Ensure the compound is fully dissolved in the assay buffer or culture medium, potentially using a minimal amount of DMSO as a vehicle. Always include the reference standard, Erlotinib, as a positive control in your assays for a reliable baseline comparison [1].

Signaling Pathway & Experimental Workflow

To help visualize the drug's cellular mechanism and the experimental journey from synthesis to validation, I've created the following diagrams using Graphviz.

Diagram 1: EGFR Signaling Pathway and Drug Inhibition

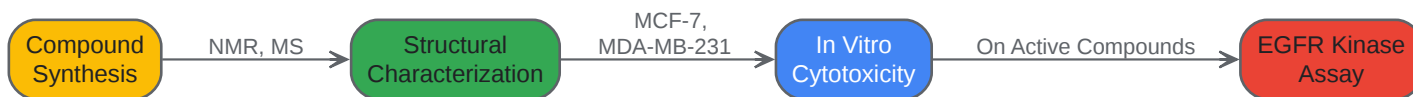
This diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by the synthesized hybrids.



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Diagram 2: Experimental Workflow for Anticancer Hybrid Development

This flowchart outlines the key stages of the research process described in the study.



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References

1. Synthesis of Indole-Oxadiazole coupled isoxazole hybrids ... [academia.edu]

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